molecular formula C10H20ClNO3 B2808967 Ethyl (2S,4R)-4-amino-6,6-dimethyloxane-2-carboxylate;hydrochloride CAS No. 2413847-11-5

Ethyl (2S,4R)-4-amino-6,6-dimethyloxane-2-carboxylate;hydrochloride

Cat. No.: B2808967
CAS No.: 2413847-11-5
M. Wt: 237.72
InChI Key: OIFFYLNPEUUIAI-SFYZADRCSA-N
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Description

Ethyl (2S,4R)-4-amino-6,6-dimethyloxane-2-carboxylate;hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2S,4R)-4-amino-6,6-dimethyloxane-2-carboxylate;hydrochloride typically involves the use of chiral starting materials and reagents to ensure the desired stereochemistry. One common method involves the reaction of a chiral oxirane with an amine, followed by esterification and hydrochloride salt formation. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures high purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S,4R)-4-amino-6,6-dimethyloxane-2-carboxylate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions often require anhydrous solvents and low temperatures. Substitution reactions may be facilitated by the presence of a base or an acid catalyst .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

Ethyl (2S,4R)-4-amino-6,6-dimethyloxane-2-carboxylate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: It is involved in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl (2S,4R)-4-amino-6,6-dimethyloxane-2-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Ethyl (2S,4R)-4-amino-6,6-dimethyloxane-2-carboxylate;hydrochloride include:

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct chemical and biological properties. This stereochemistry can influence the compound’s reactivity, binding affinity, and overall efficacy in various applications .

Properties

IUPAC Name

ethyl (2S,4R)-4-amino-6,6-dimethyloxane-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3.ClH/c1-4-13-9(12)8-5-7(11)6-10(2,3)14-8;/h7-8H,4-6,11H2,1-3H3;1H/t7-,8+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRDGSJXFVEOBA-WLYNEOFISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CC(O1)(C)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@H](CC(O1)(C)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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